

MPT0G211: A New Frontier in Cancer Therapy by Inducing Targeted Apoptosis

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Compound of Interest

Compound Name: MPT0G211

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A Comparative Guide to the Specificity of **MPT0G211**-Induced Apoptosis in Cancer Cells

In the landscape of cancer therapeutics, the quest for agents that can selectively eliminate malignant cells while sparing healthy tissue remains a paramount objective. **MPT0G211**, a novel and potent histone deacetylase 6 (HDAC6) inhibitor, has emerged as a promising candidate in this arena. This guide provides a comprehensive comparison of **MPT0G211** with other HDAC inhibitors, focusing on the specificity of the apoptotic pathways it triggers in cancer cells, supported by experimental data and detailed methodologies.

Superior Potency and Selectivity of **MPT0G211**

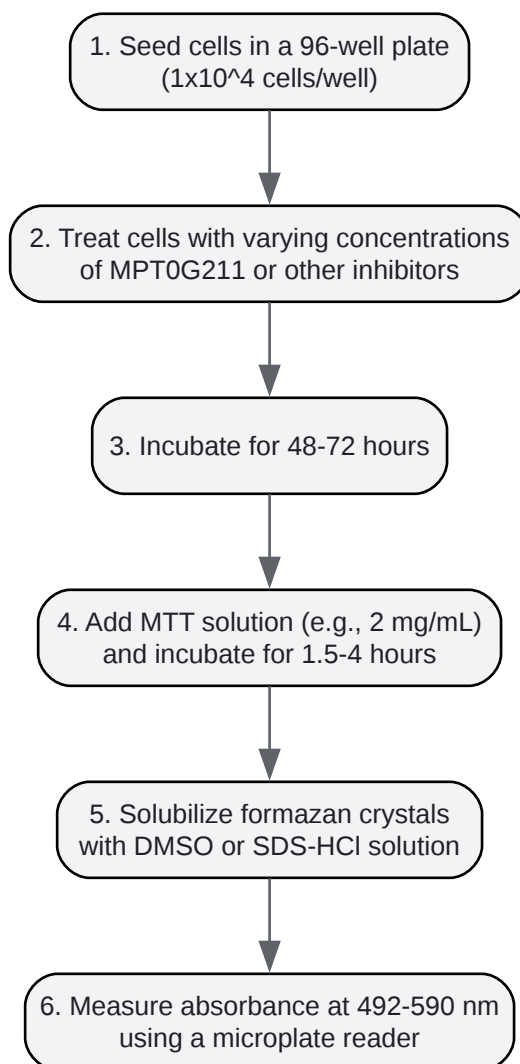
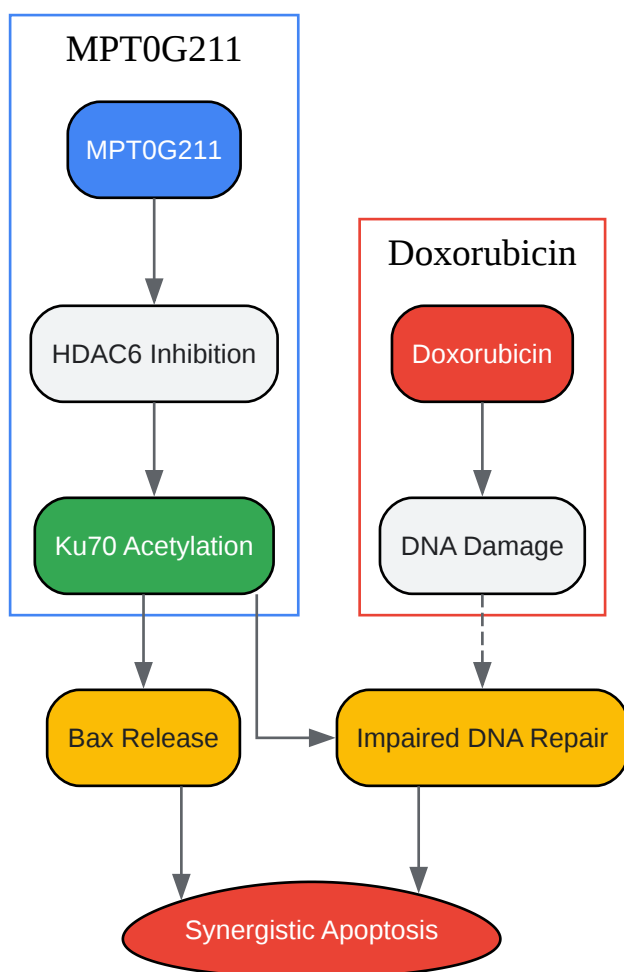
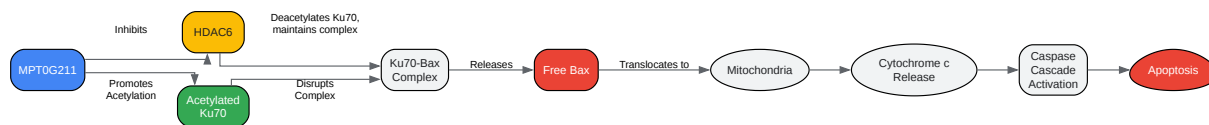
MPT0G211 distinguishes itself from other HDAC inhibitors through its remarkable potency and selectivity for HDAC6. This specificity is crucial as it is hypothesized to reduce the toxicity associated with pan-HDAC inhibitors, which can cause side effects like cardiotoxicity.^[1] The inhibitory concentrations (IC₅₀) of **MPT0G211** against HDAC6 are in the nanomolar range, demonstrating significantly higher potency compared to other selective and pan-HDAC inhibitors.

Inhibitor	Type	Target HDAC(s)	IC50 (HDAC6)	IC50 (Other HDACs)	Key Cancer Cell Line IC50s
MPT0G211	Selective HDAC6 Inhibitor	HDAC6	0.291 nM	>1000-fold selective over other HDACs	Not explicitly stated in provided results
Ricolinostat (ACY-1215)	Selective HDAC6 Inhibitor	HDAC6, HDAC1, 2, 3	5 nM[2][3]	HDAC1: 58 nM, HDAC2: 48 nM, HDAC3: 51 nM[4][2][3]	Multiple Myeloma (MM) cell lines: 2-8 µM[4]; Lymphoma cell lines: 1.51-8.65 µM[5]
Tubastatin A	Selective HDAC6 Inhibitor	HDAC6	15 nM[6][7][8]	>1000-fold selective over other HDACs (except HDAC8, 57-fold)[6][7][8]	U-87 MG: 16.1-24.7 µM[9]
Vorinostat (SAHA)	Pan-HDAC Inhibitor	Class I, II HDACs	Not specified	HDAC1: 10 nM, HDAC3: 20 nM[10][11]	Prostate cancer cell lines: 2.5-7.5 µM[11]; MCF-7: 0.75 µM[11]; SW-982: 8.6 µM, SW-1353: 2.0 µM[12]; A549: 1.64 µM, MCF-7: 0.685 µM[13]

					Colon cancer cell lines: 5.5-25.9 μ M[14]; NSCLC cell lines: 5-100 nM[15]; SCLC cell lines: <25 nM[15]; Sarcoma cell lines (SW-982): 0.1 μ M, (SW-1353): 0.02 μ M[12]
Panobinostat (LBH589)	Pan-HDAC Inhibitor	Class I, II, IV HDACs	Not specified	<13.2 nM for most Class I, II, IV HDACs[14]	

Mechanism of MPT0G211-Induced Apoptosis: A Targeted Approach

MPT0G211 induces apoptosis in cancer cells through a well-defined signaling pathway that underscores its specificity. A key mechanism involves the acetylation of Ku70, a protein involved in DNA repair and the sequestration of the pro-apoptotic protein Bax.



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